molecular formula C13H19ClN2O3S B501688 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine CAS No. 838890-17-8

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine

Cat. No. B501688
CAS RN: 838890-17-8
M. Wt: 318.82g/mol
InChI Key: ILLUKQPHOILXID-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine, also known as CES-101, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine acts by inhibiting the reuptake of serotonin in the brain, leading to an increase in serotonin levels. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing serotonin levels, this compound helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can improve mood and reduce symptoms of depression and anxiety. This compound has also been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of these disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine is its selectivity for serotonin reuptake inhibition, which reduces the risk of side effects associated with non-selective SSRIs. However, this compound has limitations in terms of its pharmacokinetic properties, such as its short half-life and poor oral bioavailability. These limitations make it challenging to administer this compound in a clinical setting.

Future Directions

For 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine research include optimizing its pharmacokinetic properties, developing new formulations for improved delivery, and conducting clinical trials to evaluate its therapeutic potential in humans. Additionally, this compound may have potential applications in other neurological disorders, such as Parkinson's disease and schizophrenia, which warrant further investigation.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in the treatment of depression and anxiety disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include optimizing its pharmacokinetic properties and evaluating its therapeutic potential in humans. This compound has the potential to be a valuable addition to the current arsenal of antidepressant and anxiolytic medications.

Synthesis Methods

The synthesis of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound with high purity.

Scientific Research Applications

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of depression and anxiety disorders. This compound acts as a selective serotonin reuptake inhibitor (SSRI) and has been found to be effective in reducing symptoms of depression and anxiety in animal models.

properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-3-19-12-5-4-11(14)10-13(12)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLUKQPHOILXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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